molecular formula C13H14N2O4 B8047251 Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate

Cat. No.: B8047251
M. Wt: 262.26 g/mol
InChI Key: PIPPGAZLMDJIRB-UHFFFAOYSA-N
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Description

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate (CAS: 1956354-97-4) is an organic compound featuring a fused imidazo[1,2-a]pyridine core with ethyl ester groups at the 2- and 6-positions. It serves as a critical intermediate in pharmaceutical synthesis, particularly for gastrointestinal therapeutics. For instance, AstraZeneca AB utilized it to synthesize 8-substituted imidazo[1,2-a]pyridine derivatives via reductive amination and alkylation reactions . The compound is commercially available with 95% purity (Combi-Blocks, Catalog No. QN-8930) and is characterized by NMR and MS data . Its structural uniqueness lies in the imidazo ring, which enhances electronic properties and binding affinity in drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-11-14-10(8-15(11)7-9)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPGAZLMDJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Functionalization

A patent describing the synthesis of 2-phenyl-imidazo[1,2-a]pyridine-3-acetamides outlines a formylation-reduction strategy adaptable to the target compound. The Vilsmeier-Haack reaction introduces a formyl group at the 3-position of 2-phenylimidazo[1,2-a]pyridine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent reduction with sodium borohydride (NaBH₄) yields the corresponding alcohol, which undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine.

While this method targets a different substituent pattern, the regioselective introduction of ester groups at positions 2 and 6 could involve analogous steps. For instance, substituting TsCl with diethyl oxalate under nucleophilic conditions may install the dicarboxylate moieties.

Cyanide Substitution and Esterification

The patent further details the conversion of a tosylated intermediate into a nitrile via reaction with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO). Hydrolysis of the nitrile to a carboxylic acid, followed by activation with carbonyldiimidazole (CDI) and amidation, demonstrates a pathway for functional group interconversion. Adapting this approach, esterification of a dicarboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄) could yield the diethyl ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Industrial protocols emphasize the use of aprotic polar solvents like DMF or DMSO to enhance reaction rates and yields. For example, the Vilsmeier-Haack formylation proceeds optimally at 0–5°C to minimize side reactions, while esterification steps require reflux conditions (80–100°C) in ethanol.

Catalytic Strategies

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are employed to catalyze cyclocondensation reactions. These catalysts stabilize transition states and improve regioselectivity, critical for installing ester groups at the 2- and 6-positions.

Industrial-Scale Production Methods

Continuous Flow Reactors

Modern production facilities utilize continuous flow systems to enhance efficiency and safety. A representative workflow involves:

  • Continuous Cyclocondensation : 2-Aminopyridine and diethyl oxalate are fed into a reactor at 120°C with ZnCl₂ catalysis.

  • In-Line Purification : The crude product is filtered through a silica-packed column to remove catalysts.

  • Automated Esterification : The intermediate is esterified in a second reactor under ethanol reflux, with real-time pH monitoring to ensure completion.

Yield and Purity Optimization

Industrial batches achieve >85% purity through fractional distillation and recrystallization from ethyl acetate/hexane mixtures. Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, enable real-time adjustments to reaction parameters.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Scalability
Vilsmeier-EsterificationFormylation, reduction, esterification65–7078–82Moderate
Continuous FlowCyclocondensation, in-line purification82–8890–95High
Cyanide SubstitutionTosylation, NaCN substitution55–6070–75Low

Table 1: Performance metrics for primary synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Table 1: Synthetic Methods

Method Reagents Conditions Yield
Condensation2-Aminopyridine + Diethyl OxalateAcidic mediumHigh
CyclizationVarious catalystsTemperature controlledModerate

Chemistry

In the realm of chemistry, diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that enhance its reactivity.

Biology

The compound is being investigated for its bioactive properties. Research indicates potential antimicrobial and anticancer activities. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines.

Medicine

This compound is explored in drug development. Its derivatives have been linked to therapeutic effects in conditions such as cancer and infections. The mechanism of action often involves enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its derivatives are being explored for use in optoelectronic devices and sensors.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of this compound against various bacterial strains. The study found that it inhibited the growth of resistant strains of bacteria through a mechanism involving disruption of bacterial cell wall synthesis .
  • Optoelectronic Applications : Recent advancements have showcased the use of this compound derivatives in developing luminescent materials for sensors and imaging technologies. These materials exhibit unique optical properties that make them suitable for confocal microscopy applications .

Table 2: Comparison with Related Compounds

Compound Structural Features Applications
Diethyl Imidazo[1,2-a]PyridineEster groups at 2 and 6 positionsAnticancer, antimicrobial
Imidazo[1,5-a]PyridineLacks ester groupsAntiviral, anticonvulsant

Mechanism of Action

The mechanism of action of diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Diethyl Pyridine-2,6-dicarboxylate (CAS: 15658-60-3)

  • Structure : Lacks the fused imidazo ring, containing only a pyridine core with ethyl esters.
  • Synthesis: Prepared via esterification of pyridine-2,6-dicarboxylic acid with ethanol under acid catalysis .
  • Applications : Used to synthesize polymers (e.g., polyesters via azeotropic condensation with diols) and coordination complexes (e.g., cobalt(II) chloride dimer) .
  • Key Differences : Lower structural complexity reduces pharmacological activity but enhances versatility in materials science .

Dimethyl 4-(Chloromethyl)pyridine-2,6-dicarboxylate (CMDPA)

  • Structure : Methyl esters with a chloromethyl substituent at the 4-position.
  • Synthesis : Derived from dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate via chlorination with sulfur dichloride .
  • Applications : Intermediate for synthesizing vinyl derivatives (e.g., DVDPA) through base-mediated reactions .
  • Key Differences : Chloromethyl group enables further functionalization, unlike the imidazo core of the target compound .

Functional Analogs: Imidazo[1,2-a]pyridine Derivatives

Diethyl 8-Cyano-7-(4-Nitrophenyl)imidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure: Contains cyano and nitrophenyl substituents on the imidazo ring.
  • Synthesis : Prepared via one-pot multicomponent reactions, yielding 51% purity .
  • Applications : Explored for antitumor and antimicrobial activities due to electron-withdrawing groups .
  • Key Differences : Substituent diversity enhances bioactivity but complicates synthesis compared to the unsubstituted target compound .

Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Structure : Combines imidazo[1,2-a]pyridine with a chlorothiazole moiety.
  • Synthesis : Achieved via nucleophilic substitution, yielding compounds with antihypertensive properties .
  • Applications : Cardiovascular drug candidates, highlighting the pharmacological flexibility of imidazo derivatives .

Pharmacological and Industrial Relevance

  • Thermal Stability : Polymers derived from diethyl pyridine-2,6-dicarboxylate (e.g., poly(1,6-hexane-2,6-dicarboxylate pyridine)) exhibit higher thermal stability (decomposition >300°C) than the target compound due to extended polymer chains .
  • Solubility : The imidazo ring in the target compound reduces solubility in polar solvents compared to pyridine-based analogs, impacting formulation strategies .
  • Safety Profile : Analogous compounds like Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid esters require stringent handling (e.g., PPE, ventilation) due to toxicity risks .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application Purity/Stability Reference
Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate Imidazo[1,2-a]pyridine Ethyl esters at 2,6-positions Pharmaceutical intermediate 95% (Combi-Blocks)
Diethyl pyridine-2,6-dicarboxylate Pyridine Ethyl esters at 2,6-positions Polymer synthesis N/A
CMDPA Pyridine Chloromethyl at 4-position Organic synthesis Confirmed by NMR
Diethyl 8-cyano derivative Imidazo[1,2-a]pyridine Cyano, nitrophenyl Antimicrobial research 51% yield

Biological Activity

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate is a member of the imidazopyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound features a fused bicyclic structure comprising imidazole and pyridine rings. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and enzyme activity.

Enzyme Inhibition
this compound acts primarily as a covalent inhibitor of certain enzymes. It binds to active sites of enzymes involved in critical biochemical pathways, thereby inhibiting their activity. This mechanism is particularly relevant in cancer treatment where such inhibition can lead to apoptosis in malignant cells .

Cell Signaling Modulation
The compound influences cell signaling pathways that regulate apoptosis and proliferation. By altering the conformation and activity of specific biomolecules, it can enhance or inhibit signaling cascades essential for cell survival and death .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 by activating apoptotic pathways .
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be as low as 0.03 µM .
  • Anti-inflammatory Effects : The compound has been linked to modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in MCF-7 cells; inhibits tumor growth
AntimicrobialEffective against Mycobacterium tuberculosis; low MIC values
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production
Enzyme InhibitionCovalent binding to enzyme active sites; affects metabolic pathways

Detailed Findings

  • Anticancer Mechanism : In a study on MCF-7 breast cancer cells, diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate was found to significantly increase total apoptosis by 33.43%, indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent activity against M. tuberculosis, suggesting that these compounds could serve as leads for new anti-TB drugs .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of inflammatory mediators in vitro, highlighting its potential utility in treating inflammatory diseases .

Q & A

Q. Table 1: Representative Synthetic Conditions for Imidazo[1,2-a]pyridine Derivatives

DerivativeYield (%)Melting Point (°C)Key Reaction ConditionsReference
Compound 1l51243–245One-pot, EtOH, 4-nitrophenyl substituent
Compound 2d55215–217Benzyl substituent, acetic acid catalyst
Compound 2c61223–2254-Bromophenyl group, DMSO solvent

How can this compound be characterized using spectroscopic methods?

Basic Research Focus
A combination of techniques ensures accurate structural elucidation:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, ester carbonyls appear at ~165–170 ppm, while aromatic protons in the imidazo[1,2-a]pyridine ring resonate at 7.5–8.5 ppm .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., calculated [M+H]+ = 550.0978, observed = 550.0816) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

What computational tools predict viable synthetic pathways for this compound?

Advanced Research Focus
AI-driven platforms like Pistachio and Reaxys leverage reaction databases to propose retrosynthetic pathways. For example:

  • Template Relevance Models : Prioritize routes based on similarity to known reactions (e.g., esterification of pyridine-2,6-dicarboxylic acid) .
  • Feasibility Scoring : Filter routes by predicted yields and reagent availability. A study using Reaxys_biocatalysis identified propargyl ether formation as a high-probability step .

Methodological Note : Cross-validate computational predictions with experimental literature to avoid non-viable pathways .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus
Contradictions often arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .
  • X-ray Crystallography : Resolve ambiguity by comparing experimental data with crystal structures of analogous compounds .
  • Isotopic Labeling : Trace unexpected peaks (e.g., deuterium exchange for -OH/NH groups) .

Case Study : A derivative initially misassigned due to overlapping NOESY signals was corrected via ROESY experiments to confirm spatial proximity of substituents .

What purification techniques are optimal post-synthesis?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate ester derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points .
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for polar impurities .

How can reaction conditions be optimized for higher yields?

Advanced Research Focus
Apply design of experiments (DoE) to systematically vary parameters:

  • Catalyst Screening : Compare Lewis acids (e.g., ZnCl2 vs. FeCl3) for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
  • Temperature Gradients : Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. Table 2: Optimization Case Study for a Related Derivative

ParameterTested RangeOptimal ValueYield Increase
Temperature60–100°C80°C+15%
Catalyst Loading5–20 mol%10 mol%+12%
SolventEtOH, DMSO, DMFDMSO+18%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.